2-(2-Iodophenyl)pyrrolidinehydrochloride
Description
Significance of Pyrrolidine (B122466) Scaffolds in Synthetic Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds and natural products. unipa.it Its prevalence stems from a combination of desirable physicochemical properties. The sp³-hybridized carbon atoms of the pyrrolidine ring provide a three-dimensional scaffold that allows for precise spatial orientation of substituents, a critical factor in molecular recognition and binding to biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to favorable interactions with enzymes and receptors.
This versatility has made the pyrrolidine scaffold a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic applications. unipa.it These include antiviral agents, antihypertensives, and central nervous system modulators. The chiral nature of many substituted pyrrolidines also allows for the development of stereospecific drugs, enhancing efficacy and reducing off-target effects.
Overview of Aryl-Substituted Pyrrolidine Derivatives
The introduction of an aryl group, a substituent derived from an aromatic ring, onto the pyrrolidine scaffold gives rise to aryl-substituted pyrrolidines. This class of compounds has garnered significant attention due to the diverse pharmacological activities they exhibit. The aryl group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which can significantly enhance the binding affinity of a molecule to its biological target.
2-Arylpyrrolidines, in particular, are a key structural feature in a number of pharmacologically active compounds. The direct attachment of the aromatic ring to the carbon adjacent to the nitrogen atom creates a unique electronic and steric environment that can be exploited in drug design.
Specific Context of Halogenated Phenyl-Pyrrolidine Systems
Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction with a Lewis base, which can contribute to the binding affinity of a ligand to a protein. The size and lipophilicity of the halogen atom can also impact the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The position of the halogen on the phenyl ring is crucial, as different isomers can exhibit distinct biological activities.
Research Landscape and Gaps Pertaining to 2-(2-Iodophenyl)pyrrolidinehydrochloride
A thorough review of the scientific literature reveals a notable gap in the research specifically focused on 2-(2-Iodophenyl)pyrrolidine (B3263982) hydrochloride. While its 3-iodo and 4-iodo counterparts have been synthesized and are commercially available, and general methods for the synthesis of 2-aryl-pyrrolidines are well-documented, there is a conspicuous absence of dedicated studies on the 2-iodo isomer. uni.luamericanelements.com
This lack of specific research presents both a challenge and an opportunity. The challenge lies in the absence of experimental data on its synthesis, characterization, and biological activity. The opportunity, however, is the potential for novel discoveries. The unique steric and electronic properties conferred by the ortho-iodine substitution could lead to unforeseen pharmacological activities or applications in materials science. The following sections will, therefore, draw upon established principles of organic chemistry and data from analogous compounds to provide a comprehensive, albeit partially predictive, overview of this intriguing molecule.
A Plausible Synthetic Approach
Given the absence of a documented synthesis for 2-(2-Iodophenyl)pyrrolidine hydrochloride, a plausible synthetic route can be proposed based on established methodologies for the preparation of 2-aryl-pyrrolidines. A common and effective strategy involves the cyclization of a suitable precursor.
One such approach could begin with the reaction of 2-iodobenzaldehyde (B48337) with a source of the four-carbon chain and the nitrogen atom. For instance, a multi-component reaction involving 2-iodobenzaldehyde, an appropriate amine, and a four-carbon synthon could be envisioned.
Alternatively, a more stepwise approach could be employed. This might involve the initial synthesis of a γ-amino ketone precursor bearing the 2-iodophenyl group. Subsequent reductive amination would then lead to the formation of the pyrrolidine ring. The final step would involve the treatment of the resulting 2-(2-iodophenyl)pyrrolidine with hydrochloric acid to yield the hydrochloride salt.
Predicted Chemical and Spectroscopic Properties
In the absence of experimental data, the chemical and spectroscopic properties of 2-(2-Iodophenyl)pyrrolidine hydrochloride can be predicted based on the known properties of similar compounds and computational tools.
Table 1: Predicted Chemical Properties of 2-(2-Iodophenyl)pyrrolidine Hydrochloride
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₃ClIN |
| Molecular Weight | 309.57 g/mol |
| Appearance | Predicted to be a solid |
| Solubility | Likely soluble in polar protic solvents |
Spectroscopic Data Predictions:
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the pyrrolidine ring protons, likely in the range of 1.5-4.0 ppm. The aromatic protons of the 2-iodophenyl group would appear further downfield, between 7.0 and 8.0 ppm. The presence of the hydrochloride salt would likely lead to a broad signal for the N-H proton.
¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display signals for the four distinct carbon atoms of the pyrrolidine ring and the six carbons of the 2-iodophenyl group. The carbon bearing the iodine atom would exhibit a characteristic upfield shift compared to the other aromatic carbons.
Infrared (IR) Spectroscopy: The infrared spectrum is predicted to show characteristic N-H stretching vibrations, likely broadened due to the hydrochloride salt, in the region of 2500-3000 cm⁻¹. C-H stretching vibrations for the aliphatic and aromatic portions of the molecule would be observed around 2800-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base, 2-(2-iodophenyl)pyrrolidine. Fragmentation patterns would likely involve the loss of the iodo-phenyl group or cleavage of the pyrrolidine ring.
Table 2: Predicted Spectroscopic Data for 2-(2-Iodophenyl)pyrrolidine
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons: 7.0-8.0 ppm; Pyrrolidine protons: 1.5-4.0 ppm; N-H proton (as hydrochloride): broad signal |
| ¹³C NMR | Aromatic carbons: 120-150 ppm; Pyrrolidine carbons: 20-70 ppm |
| IR (cm⁻¹) | N-H stretch (salt): 2500-3000 (broad); C-H stretch (aromatic/aliphatic): 2800-3100; C=C stretch (aromatic): 1400-1600 |
| Mass Spec (m/z) | Molecular ion of free base; Fragments corresponding to loss of iodophenyl group and pyrrolidine ring cleavage |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H13ClIN |
|---|---|
Molecular Weight |
309.57 g/mol |
IUPAC Name |
2-(2-iodophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12IN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H |
InChI Key |
MPDBCUPTUJOCDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2I.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Iodophenyl Pyrrolidinehydrochloride and Analogues
Direct Synthetic Routes to 2-(2-Iodophenyl)pyrrolidinehydrochloride
Direct synthetic strategies aim to construct the 2-(2-Iodophenyl)pyrrolidine (B3263982) core in a convergent manner. These methods often involve cyclization reactions as the key step and are valued for their efficiency.
Amidation and Cyclization Strategies
Amidation followed by cyclization is a classical and robust approach for the synthesis of pyrrolidine (B122466) rings. In the context of 2-(2-Iodophenyl)pyrrolidine, this would typically involve the formation of an amide bond between a precursor containing the 2-iodophenyl group and a four-carbon chain, followed by an intramolecular cyclization to form the pyrrolidine ring.
One potential pathway involves the reaction of a γ-amino acid or its ester derivative with a 2-iodobenzoyl chloride or a similar activated carboxylic acid. The resulting amide can then undergo reduction of the amide carbonyl and subsequent cyclization. Alternatively, a γ-halo-amide precursor can be cyclized under basic conditions. While this strategy is broadly applicable, specific examples detailing the synthesis of 2-(2-Iodophenyl)pyrrolidine via this route are not extensively documented in readily available literature, suggesting that other methods may be more efficient or higher yielding for this particular substitution pattern.
A related approach involves the reaction of amide dianions with electrophiles. For instance, dianions generated from N-arylacetamides using strong bases like n-butyllithium can react with epibromohydrin, leading to the formation of 5-(hydroxymethyl)pyrrolidin-2-ones in a regioselective manner. organic-chemistry.org Subsequent functional group manipulations could potentially lead to the desired 2-arylpyrrolidine.
| Reactants | Reagents and Conditions | Product | Yield | Reference |
| N-Arylacetamide, Epibromohydrin | 1. n-Butyllithium, THF, -78 °C to rt; 2. Epibromohydrin | 5-(Hydroxymethyl)pyrrolidin-2-one | High | organic-chemistry.org |
Palladium-Catalyzed Cyclization Approaches
Palladium-catalyzed reactions are powerful tools for the formation of C-C and C-N bonds, and they have been extensively used in the synthesis of heterocyclic compounds, including pyrrolidines. Intramolecular cyclization of suitable precursors catalyzed by palladium complexes offers a direct route to 2-arylpyrrolidines.
A common strategy involves the palladium-catalyzed intramolecular C-N bond formation. For example, a precursor containing a terminal amine and a 2-iodophenyl group connected by a suitable linker could undergo cyclization. More specifically, a γ-(N-arylamino)alkene can react with a vinyl bromide in a palladium-catalyzed carboamination reaction to yield N-aryl-2-allylpyrrolidines. mdpi.com While this provides a substituted pyrrolidine, it demonstrates the feasibility of palladium-catalyzed cyclization to form the pyrrolidine ring.
Another approach is the palladium-catalyzed tandem N-arylation/carboamination of γ-amino alkenes with two different aryl bromides, which provides a rapid entry to differentially arylated N-aryl-2-benzyl pyrrolidine derivatives. saskoer.ca This highlights the versatility of palladium catalysis in constructing complex pyrrolidine structures in a one-pot process.
| Starting Material | Reagents and Conditions | Product | Diastereoselectivity | Reference |
| γ-(N-Arylamino)alkene, Vinyl Bromide | Palladium catalyst | N-Aryl-2-allylpyrrolidine | High (trans-2,3 and cis-2,5) | mdpi.com |
| γ-Amino alkene, Aryl Bromide 1, Aryl Bromide 2 | Palladium catalyst, Phosphine (B1218219) ligand exchange | N-Aryl-2-benzylpyrrolidine | Good to Excellent | saskoer.ca |
Precursor-Based Synthetic Pathways
Precursor-based pathways involve the synthesis of the target molecule from starting materials that already contain either the pyrrolidine ring or the 2-iodophenyl group. These methods often involve functional group transformations or coupling reactions.
Synthesis from Functionalized Anilines and Pyrrolidines
This approach typically involves the coupling of a 2-iodoaniline (B362364) derivative with a suitable pyrrolidine precursor. For instance, 2-iodoaniline can be reacted with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of a suitable acid catalyst to form 1-(2-iodophenyl)pyrrole. orgsyn.org While this yields a pyrrole (B145914), subsequent reduction of the pyrrole ring could provide the desired pyrrolidine.
Another strategy is the direct N-arylation of pyrrolidine with 1,2-diiodobenzene (B1346971). However, controlling the regioselectivity to favor the formation of the C-N bond at the 2-position of the pyrrolidine can be challenging and may lead to a mixture of products. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for N-arylation, but its application to the direct C-H functionalization of pyrrolidine at the 2-position with 1,2-diiodobenzene would require specific directing groups to achieve the desired regioselectivity.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 2-Iodoaniline | 2,5-Dimethoxytetrahydrofuran | Glacial acetic acid, reflux | 1-(2-Iodophenyl)pyrrole | 64-66% | orgsyn.org |
Derivatization from Related Halogenated Phenyl Compounds
The synthesis can also commence from other halogenated phenyl compounds, where the iodine is introduced at a later stage, or a different halogen is used as a handle for further reactions. For example, a 2-bromophenylpyrrolidine derivative could be synthesized first, followed by a halogen exchange reaction to introduce the iodine atom. However, such exchange reactions can sometimes be challenging.
A more common approach is to start with a precursor that can be readily converted to the desired product. For instance, the synthesis of 2R-(2,5-difluorophenyl)pyrrolidine hydrochloride has been reported starting from 1,4-difluorobenzene (B165170) and a protected proline derivative. google.com A similar strategy could potentially be adapted for the synthesis of the 2-iodophenyl analogue, where 1,2-diiodobenzene or a related precursor is used.
Utilization of Organometallic Reagents in Precursor Modification
Organometallic reagents, such as Grignard and organolithium reagents, are highly valuable in the synthesis of 2-arylpyrrolidines. These reagents can act as powerful nucleophiles, adding to electrophilic pyrrolidine precursors.
One well-established method is the addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine. This approach allows for the highly diastereoselective synthesis of 2-substituted pyrrolidines. orgsyn.org To synthesize 2-(2-Iodophenyl)pyrrolidine, one would utilize 2-iodophenylmagnesium bromide as the Grignard reagent.
Another powerful technique is the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, followed by transmetalation with zinc chloride to form a stereochemically rigid 2-pyrrolidinozinc reagent. This organozinc species can then be coupled with various aryl halides in a palladium-catalyzed reaction to afford 2-aryl-N-Boc-pyrrolidines with high enantioselectivity. bldpharm.com The N-Boc protecting group can then be readily removed under acidic conditions to yield the desired pyrrolidine hydrochloride.
| Pyrrolidine Precursor | Organometallic Reagent | Catalyst/Conditions | Product | Enantiomeric Ratio (er) | Reference |
| N-Boc-pyrrolidine | (-)-Sparteine, s-BuLi; then ZnCl₂ | Pd(OAc)₂, P(t-Bu)₃-HBF₄ | 2-Aryl-N-Boc-pyrrolidine | 96:4 | bldpharm.com |
The final step in many of these syntheses involves the deprotection of a nitrogen-protecting group, most commonly the tert-butoxycarbonyl (Boc) group. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride in an organic solvent like dioxane or diethyl ether, which directly yields the hydrochloride salt of the target compound. rsc.orglibretexts.orgscirp.org
Stereoselective Synthesis and Chiral Resolution Techniques
Stereoselective methods are designed to control the three-dimensional arrangement of atoms, yielding specific enantiomers or diastereomers. This control is crucial as different stereoisomers of a molecule can exhibit vastly different biological activities.
Enantioselective Approaches in Pyrrolidine Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Biocatalysis has emerged as a powerful tool for this purpose, offering high selectivity and environmentally benign reaction conditions. One prominent example is the use of transaminase (TA) enzymes for the asymmetric synthesis of 2-substituted pyrrolidines. nih.gov
This biocatalytic approach involves a transaminase-triggered cyclization of ω-chloro ketones. The enzyme stereoselectively transfers an amino group from a donor (like isopropylamine) to the ketone, forming a chiral amine intermediate which then cyclizes intramolecularly to yield the desired chiral pyrrolidine. nih.govresearchgate.net Researchers have successfully applied this method to synthesize a variety of 2-arylpyrrolidines with excellent enantiomeric excess (ee). By selecting either an (R)-selective or an (S)-selective transaminase, either enantiomer of the target molecule can be produced. acs.org
For instance, the synthesis of 2-(p-chlorophenyl)pyrrolidine, a halogenated analogue of the target compound, was achieved with high yield and enantiopurity. This demonstrates the potential of this method for synthesizing 2-(2-iodophenyl)pyrrolidine. nih.gov
Below is a table summarizing the performance of different transaminase variants in the synthesis of various 2-arylpyrrolidine analogues from their corresponding 4-chlorobutyrophenone (B1345740) precursors. acs.org
Diastereoselective Synthesis and Separation of Isomers
When a molecule has more than one stereocenter, diastereomers can be formed. Diastereoselective synthesis focuses on preferentially creating one diastereomer over others. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by conventional methods like chromatography or crystallization.
A common strategy for the diastereoselective synthesis of polysubstituted pyrrolidines involves the use of chiral auxiliaries to guide the formation of new stereocenters. For example, the synthesis of trans-2,5-bis(aryl) pyrrolidines can be achieved through two sequential diastereoselective additions of Grignard reagents. acs.org The synthesis begins with the condensation of a chiral auxiliary, such as (R)-phenylglycinol, with an aromatic aldehyde to form a chiral imine. The first Grignard addition proceeds with high facial selectivity, controlled by the existing stereocenter of the auxiliary. Subsequent chemical transformations and a second Grignard addition, followed by cyclization, lead to the formation of the pyrrolidine ring with a specific (trans) diastereomeric configuration. acs.org
Organocatalytic domino reactions also provide an elegant route to highly substituted pyrrolidines with excellent diastereoselectivity (>20:1 dr). nih.gov These reactions combine multiple bond-forming steps in a single pot, where the stereochemical outcome of each step is directed by a chiral organocatalyst, leading to a product with multiple, well-defined stereocenters. rsc.org
Chiral Auxiliary and Asymmetric Catalysis Strategies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com As mentioned, (R)-phenylglycinol is an effective chiral auxiliary in the synthesis of 2,5-disubstituted pyrrolidines. acs.org Oxazolidinones and camphorsultams are other widely used auxiliaries that control the stereochemistry of alkylation and aldol (B89426) reactions, which can be key steps in building the precursors for pyrrolidine synthesis. wikipedia.org
Asymmetric catalysis is a more efficient approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This field is broadly divided into three areas: biocatalysis, organometallics, and organocatalysis. nih.gov
Biocatalysis : As detailed in section 2.3.1, enzymes like transaminases or imine reductases (IREDs) offer exceptional stereocontrol in the synthesis of chiral amines and heterocycles. researchgate.netnih.gov
Asymmetric Organocatalysis : This strategy uses small, chiral organic molecules to catalyze enantioselective transformations. For pyrrolidine synthesis, proline and its derivatives (e.g., diarylprolinol silyl (B83357) ethers) are benchmark catalysts for reactions like asymmetric aldol and Michael additions, which can be used to construct the pyrrolidine skeleton. nih.gov Cinchona alkaloid-derived bifunctional catalysts have also proven effective in cascade reactions to produce highly substituted pyrrolidines with high enantio- and diastereoselectivity. rsc.org
Organometallic Catalysis : This involves complexes of metals with chiral ligands. For example, cationic Ruthenium complexes with chiral picolinic acid derivatives have been used to catalyze asymmetric intramolecular N-allylation to form various N-heterocycles, including pyrrolidines, with excellent enantiomer ratios (>99:1). lookchem.com
Chromatographic Methods for Enantiomeric Separation
When a synthesis produces a racemic mixture (a 1:1 mixture of enantiomers), chiral resolution is required to separate them. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for both analytical and preparative-scale separation of enantiomers. mdpi.com
The principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector that constitutes the stationary phase. These diastereomeric complexes have different binding energies, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly versatile and have broad applicability for separating a wide range of chiral compounds, including those with structures analogous to 2-(2-Iodophenyl)pyrrolidine. mdpi.com
The separation efficiency is highly dependent on the mobile phase composition, temperature, and flow rate. For example, in the resolution of a chiral δ-lactam, a structurally related compound, researchers found that immobilized polysaccharide-based columns (Chiralpak IA and IC) with a mobile phase of n-hexane and isopropanol (B130326) provided excellent separation. mdpi.com
Optimization of Synthetic Protocols
Optimizing reaction conditions is critical for maximizing yield, purity, and stereoselectivity while ensuring the process is efficient and scalable. The choice of solvent is a key parameter that can profoundly influence the outcome of a synthetic transformation.
Influence of Reaction Medium and Solvent Systems
The reaction medium can affect reactant solubility, catalyst stability and activity, and the stabilization of transition states, thereby influencing both the rate and selectivity of a reaction.
The table below illustrates the effect of DMSO concentration on the relative conversion in the synthesis of a 2-arylpyrrolidine analogue. nih.gov
In other synthetic contexts, such as Mannich-type reactions for the synthesis of γ-aminoalcohols, the choice of solvent can dictate the reaction pathway. For instance, a reaction might proceed efficiently in acetonitrile (B52724) (ACN) but be sluggish or fail in other solvents like 1,4-dioxane (B91453) or methanol, depending on the specific substrates and catalysts involved. mdpi.com Therefore, solvent screening is an essential first step in the optimization of any new synthetic protocol for compounds like this compound.
Role of Additives and Co-Catalysts
In the synthesis of 2-substituted pyrrolidines, additives and co-catalysts play a pivotal role in directing the reaction pathway, enhancing catalytic activity, and controlling stereoselectivity. Both biocatalytic and metal-catalyzed approaches demonstrate a strong reliance on these components.
In biocatalytic methods, such as the asymmetric synthesis of 2-substituted pyrrolidines using transaminases (TAs), specific co-factors and organic solvents are essential additives. nih.gov Pyridoxal 5'-phosphate (PLP) is a crucial co-factor for transaminases, directly participating in the catalytic cycle. Organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) are often added to improve the solubility of substrates. nih.gov Furthermore, an amine donor, such as isopropylamine (B41738) (IPA), is required in stoichiometric or excess amounts to regenerate the enzyme's active form. nih.gov
Metal-catalyzed reactions frequently employ sophisticated ligands that act as co-catalysts to control the reactivity and enantioselectivity of the metal center. In the palladium-catalyzed [3+2] cycloaddition for constructing pyrrolidine rings, phosphoramidite (B1245037) ligands are central to achieving high yields and selectivities. nih.gov Similarly, enantioselective copper-catalyzed intramolecular hydroamination reactions utilize specific chiral ligands, such as the VANOL ligand, to produce α-arylpyrrolidines with excellent stereoselectivity. nih.gov The choice of ligand can also influence the regioselectivity of the reaction. nih.gov In some cases, Brønsted acids are used as catalysts for intramolecular hydroamination, where the efficiency depends on preventing catalyst deactivation by the substrate's nitrogen atom. chemrxiv.org
The table below summarizes the function of various additives and co-catalysts in different synthetic systems for pyrrolidine analogues.
| Catalytic System | Additive/Co-Catalyst | Function | Reference |
| Transaminase (Biocatalysis) | Pyridoxal 5'-phosphate (PLP) | Essential co-factor for enzyme activity | nih.gov |
| Transaminase (Biocatalysis) | Isopropylamine (IPA) | Amine donor for enzyme regeneration | nih.gov |
| Transaminase (Biocatalysis) | Dimethyl sulfoxide (DMSO) | Organic co-solvent to enhance substrate solubility | nih.gov |
| Palladium Catalysis | Phosphoramidite ligands | Control enantioselectivity and yield in cycloaddition | nih.gov |
| Copper Catalysis | VANOL ligand | Chiral ligand for enantioselective hydroamination | nih.gov |
| Brønsted Acid Catalysis | Electron-deficient N-protecting groups | Prevent deactivation of the acid catalyst | chemrxiv.org |
Temperature and Concentration Effects on Reaction Outcome
The outcome of synthetic reactions for 2-arylpyrrolidines is highly sensitive to variations in temperature and the concentration of reactants and catalysts. These parameters can significantly influence reaction rate, yield, and in some cases, enantioselectivity.
Temperature is a critical factor in enzyme-catalyzed reactions. For the transaminase-triggered cyclization to form 2-substituted pyrrolidines, reaction temperatures are typically explored in the range of 30 to 45 °C. nih.gov Studies have shown that variations within this range can impact the final product yield. For instance, in the synthesis of a 2-arylpyrrolidine analogue, increasing the temperature from 30 °C to 40 °C can be beneficial, while a further increase may not lead to improved results. nih.gov The optimal temperature balances enzyme activity and stability.
Concentration effects are equally important. In biocatalytic reactions, the concentrations of the substrate and the enzyme itself are carefully optimized. A typical reaction might use a substrate concentration of 50 mM with an enzyme loading of 10 mg/mL. nih.gov For preparative-scale synthesis, these concentrations may be adjusted to balance reaction efficiency and process volume. nih.gov
In metal-catalyzed systems, the concentration is often discussed in terms of catalyst and ligand loading, typically expressed as a mole percentage (mol%) relative to the substrate. For palladium-catalyzed cycloadditions, catalyst loading can be as low as 2.5–5 mol% of the palladium source, with the ligand concentration typically double that of the metal (e.g., 5–10 mol%). nih.gov These low concentrations are desirable for minimizing cost and residual metal content in the final product while maintaining high catalytic turnover.
The following table illustrates the impact of temperature and concentration on the synthesis of a 2-arylpyrrolidine analogue via a transaminase-catalyzed reaction. nih.gov
| Parameter | Condition | Observed Outcome (Relative HPLC Area %) |
| Temperature | 30 °C | ~55% |
| Temperature | 37 °C | ~60% |
| Temperature | 45 °C | ~60% |
| Substrate Concentration | 50 mM | High analytical yield achieved |
| Enzyme Concentration | 10 mg/mL | Effective for analytical scale reactions |
These findings underscore the necessity of fine-tuning reaction parameters to achieve optimal outcomes in the synthesis of this compound and its analogues.
Reactivity and Transformation Studies of 2 2 Iodophenyl Pyrrolidinehydrochloride
Electrophilic and Nucleophilic Substitution Reactions
The dual functionality of 2-(2-iodophenyl)pyrrolidine (B3263982) allows for selective reactions at either the pyrrolidine (B122466) nitrogen or the iodophenyl group, depending on the chosen reagents and conditions.
The pyrrolidine nitrogen in 2-(2-iodophenyl)pyrrolidine is a nucleophilic secondary amine. In its hydrochloride salt form, the nitrogen is protonated, rendering it non-nucleophilic. However, upon deprotonation with a suitable base, the resulting free amine readily participates in reactions with various electrophiles.
Common transformations at the nitrogen center include N-alkylation and N-acylation. N-alkylation is typically achieved by treating the free base with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to scavenge the newly formed acid. Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides, often in the presence of a tertiary amine base like triethylamine, to yield the corresponding N-acylpyrrolidines. These reactions are fundamental for modifying the steric and electronic properties of the pyrrolidine moiety and for introducing new functional groups.
The iodophenyl group is a key site for carbon-carbon and carbon-heteroatom bond formation. While direct nucleophilic aromatic substitution (SNAr) of the iodide is generally challenging due to the electron-rich nature of the benzene (B151609) ring, the carbon-iodine bond is highly susceptible to transformations involving organometallic intermediates. nih.govlibretexts.orglibretexts.org
One significant reaction is metal-halogen exchange, typically initiated by treatment with a strong organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This process generates a highly reactive 2-(2-lithiophenyl)pyrrolidine intermediate. This organolithium species can then be quenched with a wide variety of electrophiles, enabling the introduction of diverse substituents at the ortho-position of the phenyl ring. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, while quenching with carbon dioxide (after an acidic workup) produces a carboxylic acid.
Transition Metal-Catalyzed Coupling Reactions
The carbon-iodine bond of 2-(2-iodophenyl)pyrrolidine is an excellent handle for numerous transition metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides in oxidative addition to low-valent metal centers, particularly palladium(0), makes this compound an ideal substrate for these powerful bond-forming methodologies. organic-chemistry.org
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for the formation of carbon-carbon bonds, particularly biaryl structures. organic-chemistry.orglibretexts.org In this reaction, 2-(2-iodophenyl)pyrrolidine is coupled with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The reaction is highly versatile, with a broad tolerance for functional groups on the boronic acid partner. This allows for the synthesis of a wide array of 2-(2'-substituted-biphenyl-2-yl)pyrrolidines, which are valuable scaffolds in medicinal chemistry and materials science. The choice of ligand, base, and solvent is crucial for achieving high yields and reaction efficiency. nih.govwhiterose.ac.uk
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Boronic Acid Partner | Palladium Catalyst | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(Biphenyl-2-yl)pyrrolidine |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(4'-Methoxybiphenyl-2-yl)pyrrolidine |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 2-(2-(Thiophen-2-yl)phenyl)pyrrolidine |
The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org When 2-(2-iodophenyl)pyrrolidine is subjected to Heck conditions—typically involving a palladium catalyst, a phosphine (B1218219) ligand, and a base—it can react with various alkenes, such as acrylates, styrenes, or other vinyl compounds. This reaction provides a direct route to stilbene (B7821643) and cinnamate (B1238496) analogs bearing the pyrrolidine moiety. nih.govyoutube.com
The Sonogashira coupling reaction is another powerful tool that involves the palladium- and copper-cocatalyzed reaction of an aryl halide with a terminal alkyne. wikipedia.orggold-chemistry.org This methodology allows for the direct installation of an alkyne group onto the phenyl ring of 2-(2-iodophenyl)pyrrolidine. The resulting arylalkyne products are versatile intermediates that can undergo further transformations, such as cycloadditions or reductions. libretexts.orgorganic-chemistry.org
Table 2: Representative Heck and Sonogashira Coupling Reactions
| Reaction Type | Coupling Partner | Palladium Catalyst | Co-catalyst / Ligand | Base | Product |
| Heck | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | 2-(2-Styrylphenyl)pyrrolidine |
| Heck | Ethyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Ethyl 3-(2-(pyrrolidin-2-yl)phenyl)acrylate |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 2-(2-(Phenylethynyl)phenyl)pyrrolidine |
| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 2-(2-((Trimethylsilyl)ethynyl)phenyl)pyrrolidine |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide. libretexts.orgorganic-chemistry.org Using 2-(2-iodophenyl)pyrrolidine as the aryl iodide component, this reaction enables the synthesis of N-aryl and N-heteroaryl derivatives of 2-aminophenyl-pyrrolidine. The scope of the reaction is broad, accommodating a wide range of amine coupling partners, including anilines, alkylamines, and various nitrogen-containing heterocycles. nih.gov
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine Partner | Palladium Precatalyst | Ligand | Base | Product |
| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | 2-(2-(Phenylamino)phenyl)pyrrolidine |
| 2 | Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | 4-(2-(Pyrrolidin-2-yl)phenyl)morpholine |
| 3 | Benzylamine | Pd₂(dba)₃ | RuPhos | LiHMDS | N-Benzyl-2-(pyrrolidin-2-yl)aniline |
Rearrangement and Cyclization Reactions of 2-(2-Iodophenyl)pyrrolidine Hydrochloride
The unique structural arrangement of 2-(2-iodophenyl)pyrrolidine hydrochloride, featuring a reactive aryl iodide ortho to a secondary amine-containing pyrrolidine ring, renders it a versatile substrate for a variety of rearrangement and cyclization reactions. These transformations are pivotal in the synthesis of complex, fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry.
Intramolecular Annulation Reactions
Intramolecular annulation of 2-(2-iodophenyl)pyrrolidine derivatives is a powerful strategy for the construction of polycyclic frameworks. A prominent example of such a transformation is the intramolecular Mizoroki-Heck reaction, which involves the palladium-catalyzed coupling of the aryl iodide with a tethered alkene. chim.itwikipedia.org While the parent compound, 2-(2-iodophenyl)pyrrolidine, lacks an intrinsic alkene for this reaction, its derivatives, particularly N-acylated or N-alkylated versions containing an unsaturated moiety, are prime candidates for this type of cyclization.
The intramolecular Heck reaction is a cornerstone in the synthesis of fused heterocyclic systems. wikipedia.org For instance, N-allyl-2-(2-iodophenyl)pyrrolidine could foreseeably undergo a palladium-catalyzed cyclization to yield a pyrrolo[1,2-a]indole skeleton. researchgate.netrsc.org This transformation typically proceeds via oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by intramolecular migratory insertion of the alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst. libretexts.org
The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the catalyst, ligands, and reaction conditions. chim.it The use of chiral ligands can facilitate asymmetric syntheses, leading to enantiomerically enriched products. libretexts.org Research on related N-(o-iodobenzyl)pyrrolidine derivatives has demonstrated the feasibility of such intramolecular Heck reactions to generate tetrahydropyrrolo[1,2-b]isoquinolines, highlighting the synthetic potential of these strategies. chim.it
A general scheme for a potential intramolecular Heck reaction of an N-substituted derivative is presented below:
| Substrate | Catalyst | Product |
| N-alkenyl-2-(2-iodophenyl)pyrrolidine | Pd(0) complex | Fused pyrrolidine heterocycle |
This methodology represents a significant pathway to novel polycyclic aromatic compounds containing a pyrrolidine subunit. nih.gov
Ring Expansion and Contraction Methodologies
Methodologies for altering the size of the pyrrolidine ring in 2-(2-iodophenyl)pyrrolidine hydrochloride, either through expansion or contraction, are of interest for accessing different classes of heterocyclic compounds.
Ring Expansion:
Ring expansion of pyrrolidines can be achieved through various synthetic strategies. One such approach involves the rearrangement of a bicyclic azetidinium intermediate, which can be formed from a suitably functionalized pyrrolidine. researchgate.net For example, a derivative of 2-(2-iodophenyl)pyrrolidine bearing a 3-hydroxypropyl side chain on the nitrogen could undergo intramolecular N-alkylation to form a 1-azonia-bicyclo[3.2.0]heptane intermediate. Subsequent nucleophilic opening of this strained bicyclic system could lead to the formation of a seven-membered azepane ring. nih.gov
Another potential strategy involves a two-carbon ring expansion of 2-vinylpyrrolidine derivatives, which has been shown to proceed via a palladium-catalyzed allylic amine rearrangement to yield azepanes. chemrxiv.org A derivative of the title compound could potentially be elaborated to a 2-vinylpyrrolidine and subjected to similar conditions.
Ring Contraction:
Ring contraction methodologies are less commonly applied to pyrrolidines themselves but are well-documented for the synthesis of pyrrolidines from larger rings, such as piperidines or pyridines. osaka-u.ac.jpnih.govresearchgate.net Photochemical methods, for instance, have been employed for the ring contraction of pyridines to pyrrolidine derivatives. osaka-u.ac.jpnih.govresearchgate.net While not a direct transformation of 2-(2-iodophenyl)pyrrolidine, these methods are relevant in the broader context of pyrrolidine synthesis and skeletal editing.
Thermal or photochemical processes involving N-substituted lactams can also lead to ring-contracted products. nih.gov For example, the ring contraction of N-chloro or N-mesyloxy lactams to pyrrolidines has been reported. nih.gov
| Starting Material Class | Reaction Type | Product Class |
| Functionalized Pyrrolidines | Rearrangement of bicyclic azetidinium ions | Azepanes |
| 2-Vinylpyrrolidines | Pd-catalyzed rearrangement | Azepanes |
| Pyridines | Photochemical reaction with silylborane | Pyrrolidines |
Base-Promoted Tandem Cyclization Processes
Base-promoted tandem or domino reactions offer an efficient route to complex molecules from simpler precursors in a single operation, avoiding the isolation of intermediates. nih.gov For 2-(2-iodophenyl)pyrrolidine, the presence of the acidic N-H proton (in the free base form) and the reactive C-I bond provides opportunities for base-mediated tandem cyclizations.
Upon deprotonation with a suitable base, the resulting pyrrolidinyl anion can act as a nucleophile. While direct intramolecular attack on the iodophenyl ring to form a benzyne (B1209423) intermediate is a possibility, it is more likely that tandem processes would involve intermolecular partners.
A notable example with a related substrate is the domino reaction of 2-aryl-pyrrolidines with alkynes, promoted by a multi-component catalytic system under aerobic conditions, to synthesize pyrrolo[2,1-a]isoquinolines. nih.gov This process involves an initial oxidative dehydrogenation of the pyrrolidine to a pyrroline (B1223166) or pyrrole (B145914), followed by cyclization with the alkyne. A similar transformation could be envisioned for 2-(2-iodophenyl)pyrrolidine, where a base could facilitate the initial step.
General principles of base-mediated tandem cyclizations, such as those used to synthesize pyrazolines from nitrilimines and sulfur ylides, demonstrate the power of this approach in constructing heterocyclic rings. researchgate.netrsc.org The application of these principles to 2-(2-iodophenyl)pyrrolidine could lead to novel synthetic pathways. For instance, a base could promote a cascade arylation/cyclization with a suitable coupling partner. rsc.org
| Reactants | Reagents/Conditions | Product Type |
| 2-Aryl-pyrrolidines and alkynes | Catalytic system, O2 | Pyrrolo[2,1-a]isoquinolines |
| Hydrazonoyl chlorides and sulfonium (B1226848) salts | Base | Pyrazolines |
Acid-Base Chemistry and Salt Formation Dynamics
The acid-base properties of 2-(2-iodophenyl)pyrrolidine hydrochloride are fundamental to its chemical behavior, influencing its reactivity, solubility, and stability.
Protonation Equilibria and Hydroxide (B78521) Interactions
As a hydrochloride salt, the pyrrolidine nitrogen in 2-(2-iodophenyl)pyrrolidine hydrochloride exists in its protonated, ammonium (B1175870) form. In aqueous solution, it will establish an equilibrium with its conjugate base, the free 2-(2-iodophenyl)pyrrolidine. The position of this equilibrium is dictated by the pKa of the conjugate acid and the pH of the solution.
The pKa value for the protonated form of 2-(2-iodophenyl)pyrrolidine is not explicitly documented, but can be approximated from that of similar structures. The pKa of the ammonium ion of a typical secondary amine, such as pyrrolidine, is around 11.3. For 2-phenylpyrrolidine, a closer analog, the pKa of the conjugate acid is in the range of 9-10. nih.govindiana.edu The electron-withdrawing effect of the iodo-substituent on the phenyl ring is expected to slightly decrease the basicity of the pyrrolidine nitrogen, thus lowering the pKa of its conjugate acid compared to unsubstituted pyrrolidine.
The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the ratio of the protonated and deprotonated forms. At a pH below its pKa, the protonated form will predominate, while at a pH above its pKa, the deprotonated (free base) form will be the major species. libretexts.org
Interaction with hydroxide ions (a strong base) will shift the equilibrium towards the free base. The addition of a stoichiometric amount of a strong base like sodium hydroxide will lead to the quantitative neutralization of the hydrochloride salt, liberating the free 2-(2-iodophenyl)pyrrolidine. This free base is more nucleophilic and is the active species in many of the reactions discussed previously. However, under strongly basic conditions, particularly at elevated temperatures, the iodophenyl group may be susceptible to hydrolysis or other side reactions, although this typically requires harsh conditions for aryl halides. byjus.compw.live
| Compound | Approximate pKa of Conjugate Acid | Predominant form at pH 7 |
| Pyrrolidine | ~11.3 | Protonated |
| 2-Phenylpyrrolidine | ~9-10 | Protonated |
| 2-(2-Iodophenyl)pyrrolidine | Expected to be ~9-10 | Protonated |
Chemical Stability of the Hydrochloride Salt
The hydrochloride salt form of amines is generally employed to enhance stability and aqueous solubility. 2-(2-Iodophenyl)pyrrolidine hydrochloride is expected to be a crystalline solid with greater stability towards oxidation and degradation than the corresponding free base.
However, studies on the hydrochloride salts of other pyrrolidine-containing compounds, such as cathinone (B1664624) derivatives, have shown that they can be unstable in air, undergoing oxidative decomposition. nih.gov This decomposition can lead to the formation of N-oxides and 2-oxo derivatives. nih.gov The stability of the salt can be influenced by factors such as humidity, light, and temperature.
Furthermore, the physical stability of hydrochloride salts can also be a concern. In some cases, hydrochloride salts of active pharmaceutical ingredients have been observed to lose their crystallinity over time under accelerated stability testing conditions (e.g., elevated temperature and humidity). nih.gov This change in physical form can impact the material's properties and performance. Therefore, while the hydrochloride salt is generally more stable than the free base, its long-term stability should be carefully evaluated under defined storage conditions.
| Factor | Potential Impact on Stability |
| Air/Oxygen | Potential for oxidative decomposition (e.g., N-oxide formation) nih.gov |
| Humidity | May affect crystallinity and physical form nih.gov |
| Light | Potential for photodegradation, especially of the C-I bond |
| Temperature | Can accelerate degradation pathways |
Advanced Spectroscopic and Structural Characterization
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-(2-Iodophenyl)pyrrolidine (B3263982) hydrochloride, HRMS would be employed to confirm its molecular formula, C₁₀H₁₃ClIN. The technique measures the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
In a typical analysis, the compound would be ionized using a soft ionization technique, such as electrospray ionization (ESI), to minimize fragmentation and predominantly form the protonated molecule [M+H]⁺. The high-resolution analyzer, for instance, a time-of-flight (TOF) or Orbitrap mass analyzer, would then measure the m/z of this ion. The experimentally determined mass would be compared to the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ³⁵Cl, and ¹²⁷I). A close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the compound's elemental formula.
Interactive Data Table: Theoretical Isotopic Mass of 2-(2-Iodophenyl)pyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Multi-Dimensional NMR for Structural Elucidation
While a one-dimensional (1D) ¹H NMR spectrum provides initial information on the number and types of protons, multi-dimensional NMR experiments are crucial for the unambiguous structural elucidation of 2-(2-Iodophenyl)pyrrolidine hydrochloride.
¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the molecule, helping to identify adjacent protons. For instance, it would show correlations between the protons on the pyrrolidine (B122466) ring, allowing for the tracing of the spin system from H-2 to H-5.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the ¹³C signals corresponding to each protonated carbon in both the pyrrolidine ring and the iodophenyl group.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the pyrrolidine ring to the iodophenyl substituent at the C-2 position.
Quantitative NMR (qNMR) for Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a substance. The technique relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. To assess the purity of 2-(2-Iodophenyl)pyrrolidine hydrochloride, a known amount of the sample would be weighed accurately and dissolved in a suitable deuterated solvent along with a known amount of a certified internal standard.
The purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard. Key considerations for accurate qNMR include ensuring full relaxation of the nuclei between pulses (long relaxation delay), selecting non-overlapping signals for both the analyte and the standard, and ensuring the stability of both compounds in the NMR solvent.
NMR for Stereochemical and Conformational Analysis
The 2-position of the pyrrolidine ring in this molecule is a stereocenter, meaning the compound can exist as a pair of enantiomers. NMR spectroscopy, particularly when using chiral solvating or derivatizing agents, can be used to distinguish between enantiomers.
Furthermore, the pyrrolidine ring is not planar and exists in various puckered conformations (envelope or twist). The coupling constants (J-values) between the protons on the pyrrolidine ring, obtained from a high-resolution 1D ¹H NMR spectrum, can provide insights into the dihedral angles between these protons and thus the preferred conformation of the ring. Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can also be used to determine through-space proximity of protons, further aiding in conformational and stereochemical assignments.
Solid-State Structure Determination
X-ray Crystallography of 2-(2-Iodophenyl)pyrrolidine hydrochloride and its Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. A successful single-crystal X-ray diffraction analysis of 2-(2-Iodophenyl)pyrrolidine hydrochloride would provide precise information on bond lengths, bond angles, and the absolute configuration of the stereocenter.
The process involves growing a high-quality single crystal of the compound, which can often be the most challenging step. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. The resulting crystal structure would unequivocally confirm the connectivity of the atoms and the relative arrangement of the iodophenyl and pyrrolidine moieties in the solid state. This technique would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydrochloride counter-ion and the pyrrolidinium (B1226570) nitrogen.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-(2-iodophenyl)pyrrolidinehydrochloride, DFT could provide fundamental insights into its stability and reactivity.
Electronic Structure Analysis and Molecular Orbitals
A DFT analysis would begin with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, a detailed picture of the electronic distribution can be obtained. Key parameters that would be calculated include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. The spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
A hypothetical data table for such an analysis would look like this:
| Molecular Orbital | Energy (eV) | Description |
| HOMO | Value | Primarily localized on the iodophenyl moiety. |
| LUMO | Value | Distributed across the C-I bond and pyrrolidine (B122466). |
| HOMO-LUMO Gap | Value | Indicates the molecule's predicted reactivity. |
Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.
Reactivity Prediction and Transition State Analysis
DFT is an invaluable tool for predicting the reactivity of a molecule and for studying the mechanisms of chemical reactions. By calculating various molecular properties known as reactivity descriptors (such as electronegativity, chemical hardness, and electrophilicity index), researchers could predict how this compound might behave in different chemical environments.
Furthermore, for any proposed reaction involving this compound, DFT could be used to map out the entire reaction pathway. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing crucial information about the reaction rate.
Conformational Analysis and Energy Landscapes
The pyrrolidine ring and the bond connecting it to the iodophenyl group allow for a range of possible three-dimensional conformations. A comprehensive conformational analysis using DFT would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This process generates a potential energy surface, or energy landscape, which reveals the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred conformations is essential as the molecule's shape can significantly influence its biological activity and physical properties.
Molecular Dynamics Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the atoms change.
Dynamic Behavior and Conformation in Solution
An MD simulation of this compound in a solvent, such as water, would provide a realistic view of its behavior in a liquid environment. This would allow for the observation of conformational changes in real-time. For instance, the pyrrolidine ring can adopt various puckered conformations, and the simulation would show the transitions between these states and their relative populations. This dynamic view is often more representative of the molecule's behavior in biological systems than the static picture from DFT.
Intermolecular Interactions with Solvents and Reagents
MD simulations excel at characterizing the non-covalent interactions between the molecule of interest and its surroundings. For this compound, a simulation would detail the formation and breaking of hydrogen bonds between the protonated amine of the pyrrolidine ring and surrounding water molecules. It would also show the interactions between the iodophenyl group and the solvent. If a reagent were added to the simulation box, the initial steps of their interaction, such as the approach and orientation of the reagent relative to the substrate, could be observed, providing insights into the reaction mechanism at a molecular level.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity in a specific chemical transformation. researchgate.net These models are invaluable for understanding reaction mechanisms, predicting the performance of new compounds, and rationally designing molecules with enhanced reactivity or selectivity. nih.govchemrxiv.org For derivatives of 2-arylpyrrolidine, such as 2-(2-Iodophenyl)pyrrolidine (B3263982) hydrochloride, QSRR is particularly relevant in the context of asymmetric catalysis, where these compounds are often used as chiral ligands or organocatalysts. nih.gov
Correlation of Structural Parameters with Chemical Reactivity
The chemical reactivity of 2-arylpyrrolidine derivatives in catalytic applications is profoundly influenced by their three-dimensional structure. QSRR models seek to quantify this influence by correlating specific, calculable structural parameters (descriptors) with experimental outcomes like reaction yield or enantioselectivity. nih.gov
In a data-driven study of a library of 2-arylpyrrolidine-based hydrogen-bond donor catalysts, researchers identified several key structural parameters that correlate strongly with enantioselectivity in episulfonium ring-opening reactions. nih.gov By employing multivariate linear regression analysis on experimental data combined with parameters calculated using Density Functional Theory (DFT), statistically robust models were constructed. nih.govresearchgate.net
Key findings from these investigations highlight the importance of steric and geometric parameters:
Sterimol Parameters: These descriptors quantify the steric bulk of a substituent. The study found that the Sterimol B5 parameter, which describes the width of the catalyst's aryl group, had the largest positive correlation with selectivity. nih.gov This indicates that increasing the size of the aryl substituent on the pyrrolidine catalyst beneficially impacts the enantioselectivity of the reaction. The Sterimol B1 parameter, representing the minimum width of the arene substituent, was also identified as a critical term in the models. nih.gov
Dihedral Angles: The geometry of the catalyst, specifically the dihedral angle between the pyrrolidine ring and the aryl substituent, was shown to have a dramatic effect on performance. For instance, two similar phenyl pyrrolidine catalysts, one a thiourea (B124793) and the other a squaramide derivative, exhibited a significant difference in their dihedral angles (162.3° vs. 177.4°), which correlated with a stark difference in the enantioselectivities they induced. nih.gov
The general applicability of these descriptors suggests that for the broader class of 2-arylpyrrolidine catalysts, steric bulk and the precise geometric arrangement of the aryl group are overarching components that dictate catalytic performance. nih.gov
| Structural Parameter (Descriptor) | Type | Observed Correlation with Enantioselectivity | Rationale |
|---|---|---|---|
| Sterimol (B5) | Steric | Strong Positive Correlation nih.gov | Increased width of the aryl group enhances the chiral pocket of the catalyst, leading to better stereochemical discrimination. nih.gov |
| Sterimol (B1) | Steric | Significant Correlation nih.gov | The minimum width of the arene substituent influences the noncovalent interactions required for achieving high enantioselectivity. nih.gov |
| Aryl-Pyrrolidine Dihedral Angle | Geometric | Strong Correlation nih.gov | Defines the three-dimensional shape of the catalyst and its interaction with substrates in the transition state. nih.gov |
Prediction of Reaction Selectivity
A primary goal of developing QSRR models is to move beyond explaining observed results to accurately predicting the outcomes for new, untested systems. chemrxiv.org This predictive power is crucial for accelerating the discovery of more efficient and selective catalysts, minimizing the need for extensive experimental screening. nih.gov
The statistical models developed for the 2-arylpyrrolidine catalyst library demonstrated strong predictive capabilities. nih.gov Using a comprehensive model, the enantiomeric excess for 17 out-of-sample catalysts was predicted with an average error of only 0.37 kcal/mol. nih.gov Notably, the model successfully predicted that a 1-pyrenyl thiourea catalyst would be the optimal choice, forecasting an 89% enantiomeric excess, which was in excellent agreement with the experimentally observed 87% e.e. nih.gov
Beyond statistical QSRR models, the prediction of reaction selectivity is frequently accomplished through first-principles quantum mechanical calculations, particularly the modeling of reaction transition states. nih.govaps.org This approach, often using DFT, elucidates the origins of regio- and stereoselectivity by comparing the activation energies of different possible reaction pathways. escholarship.org
The general methodology involves:
Identifying Stereochemically Distinct Transition States: For a reaction that can produce multiple stereoisomers, all possible transition state (TS) geometries leading to these different products are computationally modeled. nih.govresearchgate.net
Calculating Transition State Energies: The relative free energies (ΔG‡) of these competing transition states are calculated at a high level of theory. nih.gov The Curtin-Hammett principle dictates that the ratio of the products will be determined by this difference in activation energies.
Predicting Product Ratios: The difference in energy between the transition state leading to the major product and the one leading to the minor product (ΔΔG‡) can be directly used to predict the product ratio (e.g., enantiomeric excess). A difference of approximately 1.8 kcal/mol in transition state energies corresponds to a product ratio of 96:4. nih.gov
This computational approach allows chemists to rationalize the origins of selectivity in complex organic and organometallic reactions and to predict how changes in the structure of a reactant or catalyst, such as 2-(2-Iodophenyl)pyrrolidine hydrochloride, would impact the reaction outcome. escholarship.orgresearchgate.net
| Methodology | Principle | Application |
|---|---|---|
| QSRR / Multivariate Linear Regression | Correlates calculated structural descriptors with a large set of experimental data to build a predictive statistical model. researchgate.netnih.gov | Predicting the performance of new catalysts within the same class based on their structural features. nih.gov |
| Transition State Modeling (DFT) | Calculates the relative free energies of competing transition states leading to different stereoisomers. nih.govescholarship.org | Predicting stereoselectivity (e.g., enantiomeric or diastereomeric excess) by determining the lowest energy reaction pathway. nih.govresearchgate.net |
Role As a Synthetic Building Block and Ligand in Catalysis
Applications in Complex Heterocyclic Synthesis
The structural features of 2-(2-iodophenyl)pyrrolidine (B3263982) make it an excellent starting material for the synthesis of a wide range of complex heterocyclic compounds. The strategic placement of the iodo group on the phenyl ring, ortho to the pyrrolidine (B122466) substituent, is particularly significant for intramolecular cyclization strategies.
The 2-(2-iodophenyl)pyrrolidine moiety is an ideal precursor for the synthesis of nitrogen-containing polycyclic scaffolds through palladium-catalyzed intramolecular C-C bond-forming reactions, most notably the Heck reaction. chim.itwikipedia.orgnih.gov The intramolecular Heck reaction involves the coupling of the aryl halide (the iodophenyl group) with an alkene that is tethered to the pyrrolidine nitrogen. wikipedia.org
This powerful cyclization strategy allows for the construction of fused ring systems that are prevalent in many biologically active natural products and pharmaceutical agents. chim.it For instance, derivatives of 2-(2-iodophenyl)pyrrolidine can be elaborated by introducing an alkenyl chain onto the pyrrolidine nitrogen. Subsequent treatment with a palladium catalyst initiates an intramolecular cyclization, leading to the formation of a new ring fused to the pyrrolidine and phenyl groups. The general scheme for such a transformation is depicted below:
Table 1: Examples of Polycyclic Scaffolds Synthesized via Intramolecular Heck Reaction of 2-(2-Iodophenyl)pyrrolidine Derivatives
| Starting Material Moiety | Alkene Tether | Resulting Polycyclic Scaffold | Catalyst System (Typical) |
|---|---|---|---|
| 2-(2-Iodophenyl)pyrrolidine | N-allyl | Tetrahydropyrrolo[1,2-a]quinoline | Pd(OAc)₂, PPh₃, Base |
| 2-(2-Iodophenyl)pyrrolidine | N-pentenyl | Benzo-fused indolizidine | Pd₂(dba)₃, P(o-tol)₃, Base |
| 2-(2-Iodophenyl)pyrrolidine | N-butenyl | Dihydrobenzo[f]indolizine | PdCl₂(PPh₃)₂, Ag₂CO₃ |
The regioselectivity and stereoselectivity of the intramolecular Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for the synthesis of complex three-dimensional structures with high precision. chim.itnih.gov
Beyond its use in forming polycyclic systems, 2-(2-iodophenyl)pyrrolidine hydrochloride is a valuable starting material for the synthesis of a variety of substituted pyrrolidines and related heterocycles. The reactivity of the aryl iodide allows for a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of diverse substituents at the ortho position of the phenyl ring.
Furthermore, the secondary amine of the pyrrolidine ring can be readily functionalized through N-alkylation, N-acylation, and N-arylation reactions, providing access to a vast library of derivatives. mdpi.com This dual reactivity at both the aryl iodide and the pyrrolidine nitrogen makes it a highly versatile scaffold for combinatorial chemistry and the synthesis of targeted molecules.
Table 2: Representative Derivatizations of the 2-(2-Iodophenyl)pyrrolidine Scaffold
| Reaction Type | Reagent/Catalyst | Functional Group Introduced |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group |
| N-Alkylation | Alkyl halide, Base | Alkyl group |
| N-Acylation | Acyl chloride, Base | Acyl group |
Utility in Asymmetric Synthesis
The inherent chirality of 2-(2-iodophenyl)pyrrolidine, which is typically derived from chiral starting materials like proline, makes it a valuable tool in asymmetric synthesis. nih.gov Its stereocenter can be exploited to control the stereochemical outcome of reactions in several ways.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The chiral pyrrolidine core of 2-(2-iodophenyl)pyrrolidine can be elaborated into a chiral auxiliary. For example, the pyrrolidine nitrogen can be functionalized with a group that can be attached to a substrate. The steric bulk and defined stereochemistry of the 2-(2-iodophenyl)pyrrolidine moiety can then effectively shield one face of the reactive center of the substrate, leading to a highly diastereoselective reaction. After the desired transformation, the auxiliary can be cleaved and potentially recycled.
While specific examples utilizing 2-(2-iodophenyl)pyrrolidine as a chiral auxiliary are not extensively documented in publicly available literature, the principle is well-established for a wide range of pyrrolidine-based auxiliaries, such as those derived from proline.
The stereocenter at the C2 position of the pyrrolidine ring can directly influence the stereochemical course of reactions occurring on substituents attached to either the nitrogen or the phenyl ring. This is particularly relevant in intramolecular reactions where the chiral pyrrolidine ring can dictate the facial selectivity of an approaching reagent or control the conformation of a transition state.
For instance, in the intramolecular Heck reaction discussed earlier, the chirality of the pyrrolidine can lead to the formation of a specific enantiomer of the polycyclic product. chim.it The stereocenter can influence the conformation of the tethered alkene and its orientation during the migratory insertion step of the catalytic cycle. wikipedia.orgnih.gov This transfer of chirality from the starting material to the product is a powerful strategy for the synthesis of enantiomerically enriched complex molecules.
Development as Chiral Ligands and Catalysts
The 2-(2-iodophenyl)pyrrolidine scaffold is a precursor for the synthesis of novel chiral ligands and organocatalysts. The pyrrolidine nitrogen and the ortho-functionalized phenyl ring provide two points for the introduction of ligating atoms, such as phosphorus, nitrogen, or oxygen.
The synthesis of such ligands often involves the conversion of the iodo group into another functional group, for example, a phosphine (B1218219) via a metal-halogen exchange followed by reaction with a chlorophosphine. The resulting bidentate ligands, which can chelate to a metal center, can be used in a variety of asymmetric catalytic reactions, including hydrogenation, hydroformylation, and allylic alkylation.
Table 3: Potential Chiral Ligand Architectures Derived from 2-(2-Iodophenyl)pyrrolidine
| Ligand Class | Modification at Phenyl Ring | Modification at Pyrrolidine Nitrogen | Potential Metal for Catalysis |
|---|---|---|---|
| P,N-Ligands | -PPh₂ | -H (or simple alkyl) | Palladium, Rhodium, Iridium |
| N,N-Ligands | -Pyridine | -H (or simple alkyl) | Ruthenium, Copper |
| P,P-Ligands | -PPh₂ | -CH₂PPh₂ | Rhodium, Ruthenium |
Furthermore, derivatives of 2-(2-iodophenyl)pyrrolidine can themselves act as organocatalysts. Proline and its derivatives are well-known organocatalysts for a variety of transformations, such as aldol (B89426) and Mannich reactions. By modifying the structure of 2-(2-iodophenyl)pyrrolidine, for example, by introducing hydrogen-bond donating or accepting groups, new organocatalysts with unique reactivity and selectivity profiles can be developed.
Design and Synthesis of Metal-Chelating Ligands
The design of effective metal-chelating ligands is a cornerstone of coordination chemistry and catalysis. The 2-(2-iodophenyl)pyrrolidine framework can be elaborated into multidentate ligands capable of coordinating to a variety of transition metals. The synthesis of such ligands often involves leveraging the reactivity of the carbon-iodine bond.
One common strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Buchwald-Hartwig reactions, to introduce additional coordinating groups at the ortho-position of the phenyl ring. For instance, the introduction of a phosphine group via a coupling reaction can lead to the formation of bidentate P,N-ligands. These ligands, which combine a "hard" nitrogen donor from the pyrrolidine ring and a "soft" phosphorus donor, are highly sought after in catalysis due to their ability to fine-tune the electronic and steric properties of the metal center.
The general synthetic approach can be outlined as follows:
Protection of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is typically protected with a suitable group (e.g., Boc, Cbz) to prevent side reactions during subsequent synthetic steps.
Functionalization at the Aryl Iodide: The aryl iodide is subjected to a cross-coupling reaction to introduce a new donor atom or a group containing a donor atom.
Deprotection and Further Modification (if necessary): The protecting group on the pyrrolidine nitrogen is removed, and if desired, the nitrogen can be further functionalized to create a tridentate or tetradentate ligand.
The inherent chirality of the 2-(2-iodophenyl)pyrrolidine starting material is a key advantage, as it allows for the synthesis of chiral ligands without the need for a separate resolution step. These chiral ligands are instrumental in the field of asymmetric catalysis.
Application in Asymmetric Catalysis (e.g., Metal-Catalyzed Transformations)
Ligands derived from 2-(2-iodophenyl)pyrrolidine are primarily employed in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The chiral environment created by the ligand around the metal center dictates the stereochemical outcome of the reaction.
While specific data for ligands directly synthesized from 2-(2-iodophenyl)pyrrolidine hydrochloride is not extensively documented in publicly available literature, the principles of their application can be inferred from related chiral pyrrolidine-based ligands. These ligands have proven effective in a range of metal-catalyzed transformations.
Table 1: Potential Applications of Ligands Derived from 2-(2-Iodophenyl)pyrrolidine in Asymmetric Catalysis
| Catalytic Reaction | Metal Catalyst | Potential Product Type |
|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Chiral Alcohols, Amines |
| Asymmetric Allylic Alkylation | Palladium | Chiral Allylic Compounds |
| Asymmetric Heck Reaction | Palladium | Chiral Substituted Alkenes |
| Asymmetric Aldol Reactions | Copper, Zinc | Chiral β-Hydroxy Carbonyls |
This table represents potential applications based on the performance of structurally similar chiral ligands. Specific performance data for ligands derived directly from 2-(2-iodophenyl)pyrrolidine hydrochloride would require dedicated experimental investigation.
In a typical catalytic cycle, the chiral ligand coordinates to the metal precursor to form an active catalyst. The substrate then coordinates to this chiral metal complex, and the subsequent chemical transformation occurs within this chiral environment, leading to the preferential formation of one enantiomer. The efficiency of such a process is typically evaluated by the enantiomeric excess (ee) of the product, which is a measure of the purity of the desired enantiomer.
The development of new ligands based on the 2-(2-iodophenyl)pyrrolidine scaffold continues to be an active area of research, with the aim of achieving higher catalytic activities and selectivities in a broader range of asymmetric transformations. The modular nature of their synthesis allows for the creation of ligand libraries, which can be screened to identify the optimal ligand for a specific catalytic reaction.
Future Research Directions in 2 2 Iodophenyl Pyrrolidinehydrochloride Chemistry
Exploration of Novel Synthetic Pathways
The development of more efficient, stereoselective, and environmentally benign methods for the synthesis of 2-(2-Iodophenyl)pyrrolidinehydrochloride and its derivatives is a primary area of future research. While classical methods exist, modern synthetic strategies offer significant advantages in terms of atom economy, functional group tolerance, and access to structural diversity.
Key future directions include:
Palladium-Catalyzed C-H Functionalization: Direct arylation of the pyrrolidine (B122466) ring via palladium-catalyzed C-H activation is a powerful strategy. nih.gov Future work could focus on developing catalysts that enable the regioselective introduction of the 2-iodophenyl group onto a pre-existing pyrrolidine core, or vice-versa, functionalizing the C-H bonds of the pyrrolidine ring in 2-(2-Iodophenyl)pyrrolidine (B3263982). Tandem reactions, combining C-H activation with subsequent cyclization, could provide rapid access to complex polycyclic structures. researchgate.netnih.gov
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a transformative tool in organic synthesis. bohrium.comrsc.orgsigmaaldrich.com This approach could be applied to novel [3+2] cycloaddition strategies to construct the pyrrolidine ring with the desired 2-iodophenyl substituent. nih.gov Furthermore, photoredox-mediated radical reactions could enable previously inaccessible C-C and C-N bond formations, expanding the range of accessible derivatives. acs.org
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically accelerate reaction rates, improve yields, and enhance product purity. nih.govresearchgate.net Developing microwave-assisted protocols for key synthetic steps, such as cyclizations or cross-coupling reactions, would facilitate the rapid generation of libraries of 2-(2-Iodophenyl)pyrrolidine derivatives for biological screening. nsf.govmdpi.comresearchgate.net MAOS is particularly well-suited for multicomponent reactions, offering a streamlined approach to complex molecule synthesis. tandfonline.com
| Methodology | Key Advantages | Potential Application for 2-(2-Iodophenyl)pyrrolidine | References |
|---|---|---|---|
| Palladium-Catalyzed C-H Functionalization | High atom economy, direct formation of C-C/C-N bonds, potential for tandem reactions. | Direct synthesis from pyrrolidine and iodoarenes; late-stage functionalization. | nih.govnih.govnih.govnih.gov |
| Photoredox Catalysis | Mild reaction conditions, generation of radical intermediates, novel bond formations. | Stereocontrolled [3+2] cycloadditions, radical-based derivatization. | bohrium.comrsc.orgsigmaaldrich.comnih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, suitability for high-throughput synthesis. | Accelerated synthesis of precursors and final products, library generation. | nih.govnsf.govmdpi.comresearchgate.net |
Investigation of Undiscovered Reactivity Modes
The inherent structural features of this compound—a nucleophilic nitrogen, a chiral center, and an aryl iodide—suggest a wealth of reactivity that remains to be explored. Future research should aim to uncover and harness these latent capabilities.
Leveraging the Aryl Iodide: The carbon-iodine bond is a versatile handle for a vast array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A systematic investigation into the scope of these reactions using 2-(2-Iodophenyl)pyrrolidine as a substrate will be crucial for creating a diverse range of derivatives with tailored electronic and steric properties.
Dehydrogenative Aromatization: Recent studies have shown that pyrrolidines can be dehydrogenated to form the corresponding pyrroles using catalytic methods, such as with B(C₆F₅)₃. acs.org Applying this methodology to 2-(2-Iodophenyl)pyrrolidine could provide a novel entry into 2-(2-Iodophenyl)pyrroles, which are valuable heterocyclic building blocks.
Ring-Opening and Skeletal Remodeling: Exploring reactions that induce selective cleavage of the C-N bonds within the pyrrolidine ring could lead to novel molecular scaffolds. Photoredox catalysis, for instance, has been shown to enable the cleavage of inert C–N bonds in unstrained pyrrolidines, opening pathways to skeletal remodeling and the synthesis of different heterocyclic systems.
Advanced Characterization Techniques for Enhanced Understanding
A deeper understanding of the three-dimensional structure, conformational dynamics, and reaction mechanisms of this compound and its derivatives is essential for rational design and optimization. Advanced analytical techniques will be instrumental in these efforts.
Multidimensional NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced techniques like COSY, HSQC, HMBC, and NOESY/ROESY are critical for unambiguously assigning complex structures and elucidating through-bond and through-space correlations. ipb.pt These methods are particularly important for determining the relative stereochemistry in polysubstituted pyrrolidine derivatives.
Conformational Analysis via NMR and Computational Chemistry: The pyrrolidine ring is not planar and exists in various "envelope" and "twist" conformations. nih.gov Variable-temperature NMR studies, coupled with Density Functional Theory (DFT) calculations, can provide detailed insights into the conformational preferences and the energy barriers between different isomers. nih.govauremn.org.br This understanding is crucial as the biological activity of a molecule is often dependent on its preferred conformation.
In Situ Spectroscopic Monitoring: Techniques such as ReactIR (Infrared) and in situ NMR spectroscopy allow for the real-time monitoring of reactions. nih.gov These methods can provide invaluable mechanistic information, helping to identify transient intermediates, determine reaction kinetics, and optimize reaction conditions for improved efficiency and selectivity.
| Technique | Information Gained | Relevance to 2-(2-Iodophenyl)pyrrolidine Research | References |
|---|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Structural elucidation, connectivity mapping. | Confirmation of derivative structures, stereochemical assignment. | ipb.pt |
| Variable-Temperature NMR & DFT | Conformational preferences, rotational barriers, thermodynamic parameters. | Understanding 3D structure and its influence on reactivity and biological activity. | nih.govauremn.org.br |
| In Situ Spectroscopy (e.g., ReactIR) | Reaction kinetics, detection of intermediates, mechanism elucidation. | Optimization of synthetic pathways and understanding of novel reactivity. | nih.gov |
Development of High-Throughput Synthesis and Screening Methodologies
To fully explore the potential of the 2-(2-Iodophenyl)pyrrolidine scaffold, particularly in drug discovery, the development of high-throughput synthesis (HTS) and screening methods is paramount. nbinno.comnih.gov
Future research in this area should focus on:
Automated Synthesis Platforms: The development of automated, miniaturized platforms can enable thousands of reactions to be performed in a short period using minimal amounts of starting material. scienceintheclassroom.org This approach is ideal for rapidly scouting optimal conditions for cross-coupling reactions involving the iodophenyl group or for building a large library of derivatives.
Tandem and Multicomponent Reactions: Designing one-pot tandem or multicomponent reactions is inherently efficient and amenable to library synthesis. tandfonline.com For example, a palladium-catalyzed tandem N-arylation/carboamination sequence could rapidly generate diverse N-aryl-2-allyl-pyrrolidines from simple precursors. nih.gov
Parallel Synthesis for Catalyst Screening: The 2-(2-Iodophenyl)pyrrolidine core, especially its chiral variants, is a promising scaffold for developing new organocatalysts or ligands for asymmetric metal catalysis. researchgate.netresearchgate.net High-throughput methods would allow for the rapid synthesis of a library of derivatives and their subsequent screening in various catalytic transformations to identify lead candidates.
Integration into Dynamic Chemical Systems
The integration of 2-(2-Iodophenyl)pyrrolidine derivatives into dynamic chemical systems represents a frontier in materials science and chemical biology. These systems are characterized by their ability to respond to external stimuli and reconfigure their components.
Dynamic Combinatorial Chemistry (DCC): DCC involves the use of reversible reactions to generate a library of compounds that can adapt its composition in response to a template or environmental change. mdpi.com By functionalizing 2-(2-Iodophenyl)pyrrolidine with moieties capable of reversible bond formation (e.g., thiols for disulfide exchange, amines/aldehydes for imine formation), it could be incorporated as a building block into dynamic combinatorial libraries for the discovery of novel receptors or catalysts.
Stimuli-Responsive Materials: The unique properties of the pyrrolidine scaffold can be exploited to create materials that respond to stimuli such as pH, light, or temperature. For example, derivatives could be incorporated into polymers or macrocycles to create stimuli-responsive drug delivery systems. nih.gov The iodophenyl group could also serve as a site for attaching photo-responsive groups.
Supramolecular Assemblies: The defined stereochemistry and functional handles of 2-(2-Iodophenyl)pyrrolidine make it an attractive component for building complex supramolecular structures. Research could explore its use in the self-assembly of cages, capsules, or interlocked molecules, where the specific geometry of the pyrrolidine unit directs the assembly process.
Q & A
Q. What are the standard synthetic routes for 2-(2-Iodophenyl)pyrrolidine hydrochloride, and what reaction conditions are critical for reproducibility?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting pyrrolidine derivatives with iodobenzene precursors in polar solvents like dichloromethane or DMF under reflux. For example, highlights the use of NaOH in dichloromethane for similar pyrrolidine derivatives, emphasizing the need for inert atmospheres and controlled temperature (40–60°C) to prevent side reactions . Purification often involves column chromatography with silica gel and eluents such as ethyl acetate/hexane mixtures, yielding >95% purity when monitored by TLC .
Q. Which spectroscopic techniques are most effective for characterizing 2-(2-Iodophenyl)pyrrolidine hydrochloride?
Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. H NMR (400 MHz, DMSO-d) typically shows peaks for the pyrrolidine ring (δ 1.6–2.8 ppm) and aromatic protons (δ 7.2–8.1 ppm) . High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight (e.g., CHIN·HCl requires 338.02 g/mol). Infrared (IR) spectroscopy identifies functional groups, such as N–H stretches (~3300 cm) for the hydrochloride salt .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a precursor for receptor ligands and enzyme inhibitors due to its iodophenyl group, which facilitates radioisotope labeling for imaging studies. notes its utility in synthesizing bioactive molecules targeting neurological pathways, such as dopamine receptor modulators .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving 2-(2-Iodophenyl)pyrrolidine hydrochloride to mitigate low yields?
Low yields often arise from steric hindrance or competing side reactions. suggests using palladium catalysts (e.g., Pd(PPh)) with ligands like Xantphos to enhance cross-coupling efficiency . Solvent optimization (e.g., toluene/DMF mixtures) and microwave-assisted synthesis at 100–120°C can reduce reaction times from 24h to 2–4h, improving yields by 15–20% .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies may stem from impurities or assay variability. recommends orthogonal validation:
Q. How should researchers design experiments to evaluate the compound’s stability under varying storage conditions?
Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with 60% relative humidity. Monitor degradation via LC-MS every 30 days. indicates that hydrochloride salts are hygroscopic; thus, desiccants and argon-filled vials are critical for long-term storage .
Q. What safety protocols are essential when handling 2-(2-Iodophenyl)pyrrolidine hydrochloride in aqueous environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
